(5-Chloropyrimidin-2-yl)methanol
Overview
Description
(5-Chloropyrimidin-2-yl)methanol is a chemical compound with the molecular formula C5H5ClN2O and a molecular weight of 144.559. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a chlorine atom at the 5-position and a hydroxymethyl group at the 2-position of the pyrimidine ring gives this compound unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloropyrimidine with formaldehyde in the presence of a base to yield (5-Chloropyrimidin-2-yl)methanol .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination reactions followed by hydroxymethylation. These processes are optimized for high yield and purity, using controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
(5-Chloropyrimidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to form the corresponding pyrimidine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products Formed
Oxidation: Formation of 5-chloropyrimidine-2-carboxylic acid.
Reduction: Formation of pyrimidine-2-ylmethanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Chloropyrimidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chloropyrimidin-2-yl)methanol involves its interaction with various molecular targets and pathways. The chlorine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. These interactions can affect enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
(5-Bromopyrimidin-2-yl)methanol: Similar structure but with a bromine atom instead of chlorine.
(5-Fluoropyrimidin-2-yl)methanol: Similar structure but with a fluorine atom instead of chlorine.
(5-Iodopyrimidin-2-yl)methanol: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
(5-Chloropyrimidin-2-yl)methanol is unique due to the specific reactivity of the chlorine atom, which can undergo various substitution reactions.
Properties
IUPAC Name |
(5-chloropyrimidin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEHUYPEVMKBOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717069 | |
Record name | (5-Chloropyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-98-1 | |
Record name | 5-Chloro-2-pyrimidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944902-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Chloropyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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